No Direct Comparative Potency Data Identified for 726154-83-2 Versus Defined Analogs
A thorough search of primary research papers, patents, and authoritative databases was conducted for N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-3-carboxamide (726154-83-2). No experimental data providing quantitative activity (EC50, IC50, Ki, etc.) for the target compound against a defined biological target, alongside comparable data for a direct in-class analog in the same assay, could be identified. The most relevant primary literature—Qian et al. (2017)—describes the pyridazine-3-carboxamide CB2 agonist series and reports compound 26 (EC50 = 3.665 ± 0.553 nM, SI >2729 vs CB1) and GW842166X as a reference comparator, but does not include the specific N-(1,3-benzodioxol-5-yl) analog. No patent explicitly exemplifies 726154-83-2 with biological data [1][2]. Consequently, no direct head-to-head or robust cross-study comparable evidence can be presented to answer the core procurement-differentiation question.
| Evidence Dimension | Biological activity (all targets) |
|---|---|
| Target Compound Data | No publicly available quantitative data found |
| Comparator Or Baseline | Closest CB2 series analog (compound 26): EC50 3.665 ± 0.553 nM; reference GW842166X |
| Quantified Difference | Data not available for comparison |
| Conditions | Calcium mobilization assay (CB2 receptor) |
Why This Matters
Without experimental data, there is no evidence-based reason for a scientific user to prioritize 726154-83-2 over any other pyridazine-carboxamide analog; procurement decisions must currently rely on chemical identity and purity rather than demonstrated biological or physicochemical superiority.
- [1] Qian HY, Wang ZL, Xie XY, Pan YL, Li GJ, Xie X, Chen JZ. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. Eur J Med Chem. 2017;137:598-611. doi:10.1016/j.ejmech.2017.05.060. View Source
- [2] US Patent 11319299. Example 5. N-[5-(1,3-benzodioxol-5-yl)-4-fluoro-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide. (2022). [Note: Different scaffold; confirms no direct data for 726154-83-2 in this patent.] View Source
